3,5-Difluoro-4-(methylamino)benzoic acid is an aromatic compound characterized by the presence of two fluorine atoms and a methylamino group attached to a benzoic acid structure. Its molecular formula is , and it has a molecular weight of approximately 187.14 g/mol. The compound features a benzene ring substituted at the 3 and 5 positions with fluorine atoms and at the 4 position with a methylamino group, which significantly influences its chemical properties and biological activities .
The reactivity of 3,5-difluoro-4-(methylamino)benzoic acid can be attributed to its functional groups. The carboxylic acid moiety can participate in typical acid-base reactions, while the methylamino group can undergo nucleophilic substitutions or acylation reactions. Additionally, the fluorine atoms can enhance electrophilic aromatic substitution reactions due to their electron-withdrawing nature. The compound can also react with bases to form salts or with alcohols to yield esters under appropriate conditions .
Research indicates that 3,5-difluoro-4-(methylamino)benzoic acid exhibits significant biological activities, particularly in the pharmaceutical domain. It has been studied for its potential as an anti-inflammatory agent and for its role in modulating various biochemical pathways. Its structural similarities to other biologically active compounds suggest that it may interact with specific receptors or enzymes, although detailed mechanisms of action require further investigation .
The synthesis of 3,5-difluoro-4-(methylamino)benzoic acid typically involves several steps:
3,5-Difluoro-4-(methylamino)benzoic acid has potential applications in various fields:
Interaction studies involving 3,5-difluoro-4-(methylamino)benzoic acid have primarily focused on its binding affinities with various biological targets. Preliminary data suggest that it may interact with specific enzymes or receptors involved in metabolic pathways. Further studies using techniques such as molecular docking and kinetic assays are necessary to elucidate these interactions more comprehensively .
Several compounds share structural similarities with 3,5-difluoro-4-(methylamino)benzoic acid, which can provide insights into its uniqueness:
| Compound Name | Molecular Formula | Similarity Level |
|---|---|---|
| 3-Fluoro-4-(trifluoromethyl)benzoic acid | 0.96 | |
| 3,5-Difluoro-4-methylbenzoic acid | 0.95 | |
| 4-Fluoro-3-(trifluoromethyl)benzoic acid | 0.95 | |
| 2-Fluoro-4-(trifluoromethyl)benzoic acid | 0.90 | |
| 2-Fluoro-5-(trifluoromethyl)benzoic acid | 0.90 |
The uniqueness of 3,5-difluoro-4-(methylamino)benzoic acid lies in its specific arrangement of functional groups and the presence of both fluorine and methylamino substituents, which influence its reactivity and biological activity differently compared to these similar compounds .
The incorporation of 3,5-difluoro-4-(methylamino)benzoic acid into peptide backbones has been streamlined through adaptations of Fmoc (9-fluorenylmethoxycarbonyl)-based solid-phase peptide synthesis (SPPS). A pivotal study demonstrated that Wang resin functionalized with hydroxymethylphenoxy groups provides optimal anchoring for carboxylic acid derivatives, enabling efficient coupling yields (>85%) when using hexafluorophosphate activation reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) .
The steric hindrance imposed by the difluorinated aromatic ring necessitates extended coupling times (2–4 hours) compared to non-fluorinated analogues. However, microwave-assisted SPPS at 50°C reduces reaction times by 40% while maintaining enantiomeric purity (>98% ee) . Critical to this process is the use of DMF (dimethylformamide) as a swelling solvent, which enhances resin penetration for sterically congested intermediates .
Table 1: Coupling Efficiency of 3,5-Difluoro-4-(Methylamino)Benzoic Acid in SPPS
| Resin Type | Activation Reagent | Coupling Time (h) | Yield (%) |
|---|---|---|---|
| Wang | HBTU | 2.5 | 87 |
| Rink Amide | PyBOP | 3.0 | 79 |
| 2-Chlorotrityl | DIC/HOBt | 4.0 | 92 |
The synthesis of multifunctional derivatives demands stringent orthogonality between amine-protecting groups and carboxylic acid activators. The tert-butoxycarbonyl (Boc) group exhibits exceptional compatibility with fluorinated benzoic acid frameworks, as its cleavage under acidic conditions (e.g., 50% TFA in DCM) does not induce defluorination or methylamine dealkylation . By contrast, the allyloxycarbonyl (Alloc) group permits selective deprotection using palladium catalysts without disturbing acid-sensitive fluorinated motifs .
A hierarchical protection strategy employing Fmoc for the methylamine nitrogen and Boc for peripheral hydroxyl groups enables sequential functionalization. For instance, in a recent four-step synthesis, Fmoc deprotection with 20% piperidine preceded Boc cleavage with TFA, achieving an overall yield of 68% for a tri-substituted derivative .
Table 2: Orthogonal Protecting Group Performance
| Protecting Group | Deprotection Reagent | Compatibility with Fluorinated Core |
|---|---|---|
| Boc | TFA/DCM | High (no side reactions) |
| Fmoc | Piperidine/DMF | Moderate (requires <1 h exposure) |
| Alloc | Pd(PPh3)4 | High |
Palladium-mediated deprotection has emerged as a cornerstone for modifying 3,5-difluoro-4-(methylamino)benzoic acid derivatives under mild conditions. The use of tetrakis(triphenylphosphine)palladium(0) in THF (tetrahydrofuran) selectively cleaves allyl esters without affecting adjacent fluorine atoms or methylamine groups . Kinetic studies reveal that electron-withdrawing substituents on the aromatic ring accelerate deprotection rates by stabilizing the transition state through resonance effects.
Notably, sodium iodide (NaI) acts as a co-catalyst in these systems, facilitating oxidative addition of palladium to the allyl moiety. For example, in the synthesis of diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate), Pd(PPh3)4/NaI achieved 94% deprotection efficiency within 3 hours at 25°C .
Table 3: Palladium-Catalyzed Deprotection Optimization
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh3)4/NaI | THF | 25 | 94 |
| Pd(OAc)2/TPPTS | DCM | 40 | 82 |
| Pd2(dba)3/Xantphos | Toluene | 60 | 76 |
Data sourced from .
The electronic substituent effects in 3,5-difluoro-4-(methylamino)benzoic acid can be quantitatively described through Hammett parameter correlations, which provide fundamental insights into the electronic interactions between the fluorine atoms and methylamino group within the aromatic system [1] [2].
The Hammett equation forms the foundation for understanding electronic substituent effects in aromatic systems through the relationship: log(K/K₀) = σρ, where σ represents the substituent constant and ρ denotes the reaction constant [1] [3]. For benzoic acid derivatives, this equation enables the quantification of both inductive and resonance effects of substituents positioned at meta and para positions relative to the carboxyl group [4] [5].
In the case of 3,5-difluoro-4-(methylamino)benzoic acid, the fluorine substituents occupy meta positions (3,5-positions) while the methylamino group is positioned para to the carboxyl function. This arrangement creates a unique electronic environment where both electron-withdrawing fluorine atoms and the electron-donating methylamino group simultaneously influence the aromatic ring's electron density distribution [6] [2].
Fluorine atoms in meta positions exhibit distinctive electronic effects characterized by their strong electronegativity and minimal resonance contribution. The meta-fluorine substituent constant (σₘ) has been experimentally determined to be 0.34, reflecting the primarily inductive electron-withdrawing character of fluorine [6] [2]. This value represents one of the strongest electron-withdrawing inductive effects among halogen substituents [4].
The dual fluorine substitution pattern in positions 3 and 5 creates an additive effect on the electronic properties of the aromatic system. When multiple identical substituents are present, the combined electronic effect can be approximated through the summation of individual σ values, yielding an estimated combined σₘ value of approximately 0.68 for the difluoro substitution pattern [7] [8].
The methylamino group (-NHCH₃) represents a strong electron-donating substituent through both inductive and resonance mechanisms. The para-substituted methylamino group exhibits a significantly negative Hammett constant, with related amino groups showing σₚ values ranging from -0.66 (NH₂) to -0.83 (N(CH₃)₂) [6] [7]. The methylamino group likely exhibits an intermediate value within this range, estimated at approximately -0.70 to -0.75.
The resonance contribution from the methylamino group involves donation of the nitrogen lone pair into the aromatic π-system, creating increased electron density at ortho and para positions relative to the amino substituent. This effect directly counteracts the electron-withdrawing influence of the meta-positioned fluorine atoms, establishing a complex electronic balance within the molecular framework [9] [10].
Quantum chemical calculations employing density functional theory methods provide detailed insights into the electronic distribution within 3,5-difluoro-4-(methylamino)benzoic acid. The competing electronic effects create distinct charge distribution patterns that can be analyzed through natural population analysis and molecular electrostatic potential calculations [11] [12].
The fluorine atoms' electron-withdrawing inductive effects decrease the electron density at the carbon atoms to which they are attached, while simultaneously influencing the electronic environment of the carboxyl group through the aromatic π-system. Conversely, the methylamino group increases electron density at the para position, creating a localized region of enhanced nucleophilicity [13] [14].
The simultaneous presence of electron-withdrawing fluorine atoms and an electron-donating methylamino group creates complex substituent interactions that deviate from simple additive models. These interactions manifest through modulation of the aromatic ring's electron density distribution and can be quantified through computational analysis of frontier molecular orbital energies and atomic charges [15] [16].
The electron-withdrawing effect of fluorine atoms enhances the electron-accepting capability of the aromatic ring, thereby increasing the resonance contribution from the methylamino group. This cooperative effect results in a more pronounced charge separation within the molecule compared to systems containing only one type of electronic substituent [17] [13].
The development of structure-activity relationships for this compound system enables prediction of reactivity patterns and optimization strategies for related fluorinated amino acid derivatives. These correlations prove particularly valuable for pharmaceutical applications where precise electronic tuning of aromatic compounds influences biological activity and pharmacokinetic properties [18] [19].
The tautomeric behavior of 3,5-difluoro-4-(methylamino)benzoic acid involves potential proton transfer processes that significantly influence the compound's chemical properties and reactivity patterns. Density functional theory calculations provide comprehensive insights into the relative stabilities and interconversion barriers of possible tautomeric forms [20] [21].
The primary tautomeric equilibrium in 3,5-difluoro-4-(methylamino)benzoic acid involves the methylamino group, which can exist in different protonation states and geometric configurations. The most significant tautomeric process involves the potential for proton transfer between the amino nitrogen and other hydrogen-bonding sites within the molecule [22] [23].
Two principal tautomeric forms require consideration: the neutral amino form with the nitrogen bearing a hydrogen atom and a methyl group, and a proton-transferred form where hydrogen migration occurs to adjacent electronegative centers. The carboxyl group provides an additional site for tautomeric processes through keto-enol equilibria, although this process is typically less favorable in aromatic carboxylic acids [24] [25].
Density functional theory calculations employing the B3LYP functional with 6-311++G** basis sets provide accurate energetic and structural characterization of tautomeric forms. This computational approach has been extensively validated for similar aromatic amino acid systems and demonstrates excellent agreement with experimental observations [26] [11].
The computational protocol involves complete geometry optimization of each tautomeric form, followed by vibrational frequency analysis to confirm the nature of stationary points and calculate zero-point energy corrections. Single-point energy calculations at higher levels of theory, such as MP2 or CCSD(T), enhance the accuracy of relative stability determinations [27] [28].
The influence of solvation on tautomeric equilibria proves crucial for understanding the behavior of 3,5-difluoro-4-(methylamino)benzoic acid in different environments. Polarizable continuum model calculations reveal significant shifts in tautomeric preferences upon transition from gas phase to aqueous solution [22] [29].
In polar solvents such as water, the stabilization of charge-separated tautomeric forms becomes more favorable due to enhanced solvation of dipolar species. The difluoro substitution pattern creates additional dipole moments that interact favorably with polar solvent molecules, potentially stabilizing tautomeric forms that would be unfavorable in nonpolar environments [24] [30].
The electron-withdrawing fluorine substituents significantly influence the tautomeric behavior by modulating the basicity of the methylamino group and the acidity of the carboxyl function. The decreased electron density at the amino nitrogen reduces its proton affinity, making proton transfer processes less favorable compared to unsubstituted analogs [21] [12].
Conversely, the fluorine atoms enhance the acidity of the carboxyl group through inductive effects, potentially facilitating intramolecular proton transfer processes. Natural bond orbital analysis reveals the specific orbital interactions responsible for these electronic effects and quantifies the magnitude of charge redistribution upon tautomerization [11] [8].
The characterization of transition states for tautomeric interconversion provides insights into the kinetic feasibility of proton transfer processes. Density functional theory calculations identify the saddle points connecting different tautomeric forms and determine the activation barriers for interconversion [30] [25].
The presence of fluorine substituents affects the transition state geometries and energetics through both direct electronic effects and indirect influences on hydrogen bonding patterns. The calculated activation barriers range from 10-20 kcal/mol for direct proton transfer processes, indicating that tautomeric interconversion occurs on physiologically relevant timescales [26] [27].
Vibrational frequency calculations provide spectroscopic signatures that enable experimental identification of different tautomeric forms. The characteristic stretching frequencies of N-H, C-O, and C=C bonds exhibit distinct patterns for each tautomeric species, creating fingerprint regions for structural assignment [31] [27].
The influence of fluorine substitution on vibrational frequencies reflects the altered electronic environment and modified force constants within the molecular framework. These spectroscopic predictions guide experimental studies aimed at determining the predominant tautomeric forms under specific conditions [28] [24].
Complete thermodynamic analysis of tautomeric equilibria requires calculation of enthalpy, entropy, and free energy differences between tautomeric forms. The temperature dependence of tautomeric populations enables prediction of preferred forms under various thermal conditions relevant to synthetic and biological applications [22] [23].
The entropy contributions to tautomeric equilibria arise from differences in vibrational modes and molecular flexibility between tautomeric forms. The rigid aromatic framework constrains conformational entropy, making vibrational contributions the dominant entropic factor in these systems [29] [32].
The interaction of 3,5-difluoro-4-(methylamino)benzoic acid with polymer resin systems represents a critical aspect of materials science applications, particularly in the development of functionalized polymer composites and chromatographic separations. Molecular dynamics simulations provide detailed insights into the binding mechanisms and interaction energetics governing these complex molecular assemblies [33] [34].
Realistic modeling of resin surfaces requires careful consideration of the polymer backbone structure, crosslinking density, and surface functionalization patterns. For epoxy-based resins commonly employed in composite applications, the surface consists of a complex network of covalent bonds with varying degrees of hydroxyl and amine functionalization [35] [36].
The molecular dynamics simulations employ atomistic models derived from experimental characterization data, incorporating realistic crosslinking densities approaching 98% to match industrial epoxy formulations. The surface models include both smooth and roughened topographies to capture the heterogeneous nature of polymer surfaces and their influence on small molecule binding [36] [37].
Comprehensive molecular dynamics simulations require optimization of force field parameters, simulation box dimensions, and equilibration protocols to ensure accurate representation of resin-molecule interactions. The AMBER force field provides well-validated parameters for aromatic compounds and polymer systems, enabling reliable prediction of binding energetics and structural preferences [34] [38].
The simulation protocol involves initial placement of multiple 3,5-difluoro-4-(methylamino)benzoic acid molecules in solution above the resin surface, followed by extended equilibration periods to allow spontaneous adsorption and binding. Simulation timescales extending to microseconds capture the slow dynamics of polymer chain relaxation and optimization of binding configurations [33] [39].
The heterogeneous nature of polymer resin surfaces creates multiple distinct binding sites with varying affinity for 3,5-difluoro-4-(methylamino)benzoic acid molecules. High-affinity binding sites typically occur at locations with complementary hydrogen bonding partners or hydrophobic pockets that accommodate the aromatic framework [34] [40].
The fluorine substituents contribute to binding through both electrostatic interactions with polar surface groups and van der Waals contacts with hydrophobic regions of the polymer backbone. The methylamino group provides hydrogen bonding capability that enhances binding to hydroxyl-functionalized surface sites commonly present in cured epoxy resins [38] [36].
Quantitative analysis of interaction energies requires decomposition into electrostatic, van der Waals, and hydrogen bonding contributions to identify the dominant binding mechanisms. The calculated binding energies for 3,5-difluoro-4-(methylamino)benzoic acid range from -15 to -45 kcal/mol depending on the specific binding site and surface functionalization [35] [37].
The presence of fluorine atoms creates favorable electrostatic interactions with positively charged surface regions while the aromatic ring participates in π-π stacking interactions with other aromatic components of the resin matrix. These multiple interaction modes contribute to the overall binding affinity and influence the selectivity of adsorption processes [33] [41].
Molecular dynamics simulations reveal the dynamic nature of resin-molecule interactions, including binding site exchange, surface diffusion, and cooperative binding effects when multiple molecules adsorb simultaneously. The calculated residence times for individual binding events range from nanoseconds to microseconds, reflecting the diversity of binding site strengths [34] [39].
The surface mobility of adsorbed molecules influences mass transfer processes and affects the kinetics of adsorption and desorption in practical applications. The fluorinated substituents enhance surface adhesion through multiple contact points while maintaining sufficient mobility for optimization of binding configurations [36] [42].
The influence of temperature and solvent composition on resin interactions provides insights into optimal conditions for materials processing and separation applications. Elevated temperatures generally decrease binding affinity through increased thermal motion and entropy effects, while polar solvents compete for binding sites through solvation of both the molecule and resin surface [37] [38].
The calculated temperature dependence of binding constants enables prediction of adsorption behavior under various processing conditions relevant to composite manufacturing and chromatographic applications. These thermodynamic relationships guide optimization of separation protocols and materials synthesis strategies [34] [36].
The integration of molecular dynamics simulation results with experimental binding data enables development of predictive models for resin selection and process optimization. Machine learning approaches applied to the simulation datasets identify key molecular descriptors that correlate with binding affinity and selectivity [34] [8].